molecular formula C25H22Cl2FN5O B12425418 Wdr5-IN-4

Wdr5-IN-4

Cat. No.: B12425418
M. Wt: 498.4 g/mol
InChI Key: ZPVQIJIWGMKMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Wdr5-IN-4 is a small molecule inhibitor that targets the WD repeat domain 5 (WDR5) protein. WDR5 is a highly conserved nuclear protein that plays a crucial role in chromatin remodeling and gene expression regulation. It is involved in the assembly of histone-modifying complexes, such as the MLL/SET histone methyltransferases, which catalyze the methylation of histone H3 at lysine 4. This compound has shown potential as a therapeutic agent in cancer treatment by inhibiting the interaction between WDR5 and its binding partners, thereby disrupting oncogenic transcriptional programs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Wdr5-IN-4 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as nucleophilic substitution, condensation, and cyclization reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis process to a larger scale. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for quality control in industrial production .

Chemical Reactions Analysis

Types of Reactions

Wdr5-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer oxygen atoms .

Scientific Research Applications

Wdr5-IN-4 has a wide range of scientific research applications, including:

Mechanism of Action

Wdr5-IN-4 exerts its effects by binding to the WIN site of the WDR5 protein, an arginine-binding pocket that is crucial for the interaction between WDR5 and its binding partners. By inhibiting this interaction, this compound disrupts the assembly of histone-modifying complexes and the subsequent methylation of histone H3 at lysine 4. This leads to changes in gene expression and the inhibition of oncogenic transcriptional programs. The molecular targets and pathways involved include the MLL/SET histone methyltransferases and other chromatin-associated proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Wdr5-IN-4

This compound is unique in its specific targeting of the WIN site of WDR5, which is essential for the interaction between WDR5 and its binding partners. This selective inhibition allows for precise modulation of WDR5 activity and its associated gene expression programs. Compared to other inhibitors, this compound has shown promising results in preclinical studies, making it a valuable tool for further research and potential therapeutic development .

Properties

Molecular Formula

C25H22Cl2FN5O

Molecular Weight

498.4 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-3-(6-fluoro-2-methylpyridin-3-yl)-5-[(2-imino-3-methylimidazol-1-yl)methyl]benzamide

InChI

InChI=1S/C25H22Cl2FN5O/c1-15-20(4-6-23(28)31-15)18-9-17(14-33-8-7-32(2)25(33)29)10-19(12-18)24(34)30-13-16-3-5-21(26)22(27)11-16/h3-12,29H,13-14H2,1-2H3,(H,30,34)

InChI Key

ZPVQIJIWGMKMQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)F)C2=CC(=CC(=C2)CN3C=CN(C3=N)C)C(=O)NCC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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